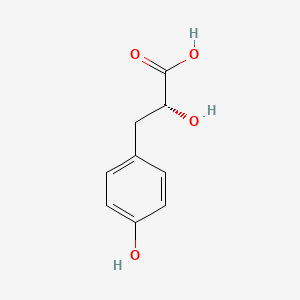
(2R)-2-hydroxy-3-(4-hydroxyphényl)propanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid involves various strategies aimed at improving its stability and solubility. One approach includes the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative to improve its chemical stability and liposolubility, readily hydrolysable to release the bioactive danshensu. Its crystal structure and stereochemistry were determined using X-ray single-crystal diffraction analysis (Lei Chen et al., 2016). Additionally, a continuous enzymatic process has been developed for an efficient synthesis at a multikilogram scale, showcasing excellent enantiomeric excess and good overall yield, highlighting its synthetic accessibility and potential for large-scale production (Junhua Tao and K. Mcgee, 2002).
Molecular Structure Analysis
The molecular structure of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives reveals complex three-dimensional frameworks. Studies on related compounds, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate and 4-(3-(4-acetoxyphenyl)propanoyl)-5-hydroxy-1,3-phenylene diacetate, demonstrate the presence of intramolecular and intermolecular interactions, including hydrogen bonding, which play a crucial role in controlling molecular conformation and stability (Li Wang & Rui Xu, 2022).
Chemical Reactions and Properties
The chemical reactions of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives encompass a range of transformations. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization-hydroxylation reaction showcases the reactivity of such compounds under specific conditions, providing insight into their potential chemical versatility (Shengming Ma et al., 2004).
Physical Properties Analysis
The physical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid derivatives are critical for understanding their behavior in different environments. Investigations into the vibrational spectra of related compounds, like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, through experimental and theoretical methods, have elucidated aspects of their structural dynamics and interactions (Y. Ye et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction mechanisms, of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, are highlighted in its synthetic routes and product formations. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free pathway to synthesize hydroxamic acids and ureas from carboxylic acids, demonstrating its reactive versatility and potential for further chemical modifications (Kishore Thalluri et al., 2014).
Applications De Recherche Scientifique
Développement d'agents antimicrobiens
(2R)-2-Hydroxy-3-(4-hydroxyphényl)propanoïque : a été étudié pour son potentiel dans la création de nouveaux agents antimicrobiens. Les dérivés de ce composé ont montré une activité dépendante de la structure contre les agents pathogènes bactériens et fongiques multirésistants, y compris les bactéries du groupe ESKAPE et les espèces de Candida résistantes aux médicaments . Cela inclut une activité substantielle contre Candida auris, un agent pathogène particulièrement difficile en raison de sa résistance à de nombreux médicaments antifongiques.
Intermédiaires pharmaceutiques
Le composé sert d'intermédiaire dans la synthèse pharmaceutique. Ses dérivés sont utilisés dans la formulation de médicaments qui ciblent diverses maladies, en raison de ses propriétés antioxydantes . Ce rôle est crucial dans le développement de nouveaux médicaments et stratégies thérapeutiques.
Méthodologies de criblage à haut débit
Dans la quête de la découverte de médicaments efficaces, This compound a été utilisé dans des méthodes de criblage à haut débit. Ces méthodes visent à optimiser les réactions chromogènes et les conditions de dosage, améliorant ainsi la sensibilité et l'efficacité du processus de découverte de médicaments .
Synthèse de dérivés d'acides aminés
Ce composé est essentiel dans la synthèse de dérivés d'acides aminés qui incorporent une fraction 4-hydroxyphényl. Ces dérivés sont des échafaudages prometteurs pour le développement de candidats antimicrobiens ciblant les souches microbiennes résistantes aux médicaments .
Aperçu des actinomycètes d'origine marine
Il a été démontré que les actinomycètes d'origine marine produisent des dérivés chlorés de l'acide 3-phénylpropanoïque, qui comprennent des modifications de la structure This compound. Ces dérivés ont démontré des activités antimicrobiennes significatives, fournissant des informations sur les capacités biosynthétiques des micro-organismes marins .
Recherche sur les antioxydants
En raison de ses propriétés antioxydantes potentielles, This compound est étudié dans le contexte des maladies liées au stress oxydatif. La recherche dans ce domaine pourrait conduire au développement de traitements pour les affections causées ou exacerbées par les dommages oxydatifs .
Safety and Hazards
The compound has been classified as harmful, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways requires further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Analyse Biochimique
Biochemical Properties
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .
Cellular Effects
The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid to exert its effects on cellular metabolism and redox balance .
Propriétés
IUPAC Name |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89919-57-3 | |
| Record name | p-Hydroxyphenyl lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

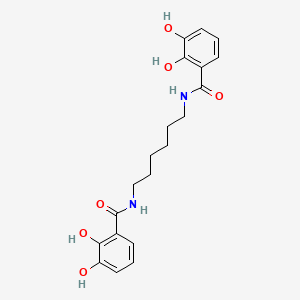

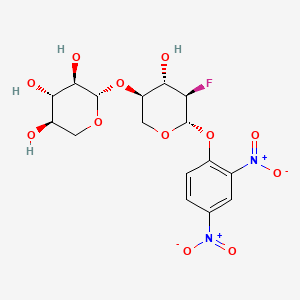
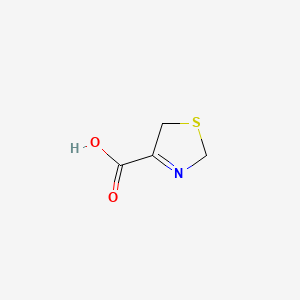
![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)
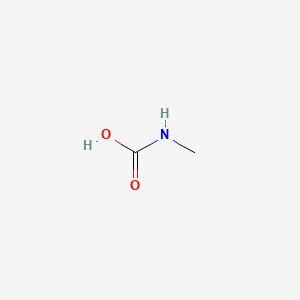
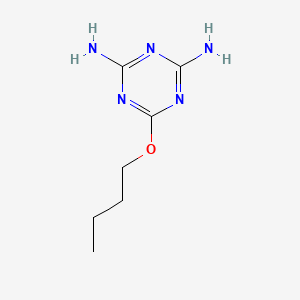
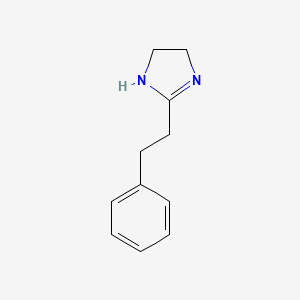

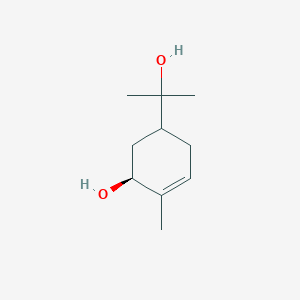
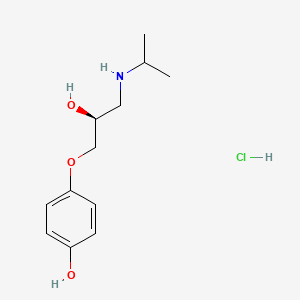
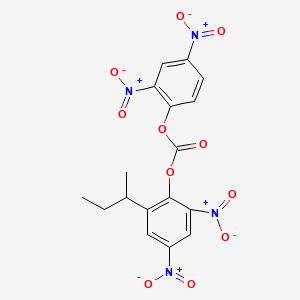

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)